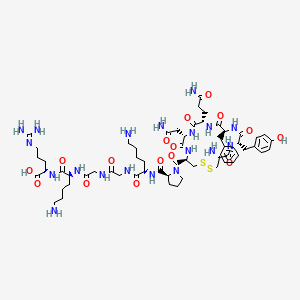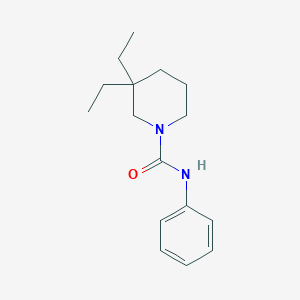
2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- is a complex organic compound that belongs to the class of piperazinediones. This compound is characterized by the presence of a phenothiazine moiety, which is known for its diverse pharmacological properties. The compound’s structure includes a piperazinedione ring substituted with a methyl group and a propyl chain linked to a phenothiazine unit.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-2,5-piperazinedione with 3-(10H-phenothiazin-10-yl)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The propyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Azides or thioethers.
Wissenschaftliche Forschungsanwendungen
2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- involves its interaction with various molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound may inhibit certain enzymes or modulate ion channels, leading to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Thioridazine: Another phenothiazine derivative with similar pharmacological effects.
Uniqueness
2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- is unique due to the presence of the piperazinedione ring, which may confer additional pharmacological properties and alter its interaction with biological targets compared to other phenothiazine derivatives.
Eigenschaften
CAS-Nummer |
102790-95-4 |
|---|---|
Molekularformel |
C20H21N3O2S |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
1-methyl-4-(3-phenothiazin-10-ylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C20H21N3O2S/c1-21-13-20(25)22(14-19(21)24)11-6-12-23-15-7-2-4-9-17(15)26-18-10-5-3-8-16(18)23/h2-5,7-10H,6,11-14H2,1H3 |
InChI-Schlüssel |
PEQGKSYOGBNQFM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(=O)N(CC1=O)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



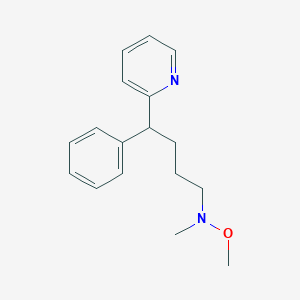
![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14325361.png)

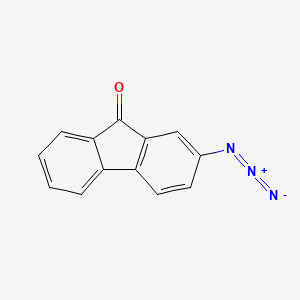
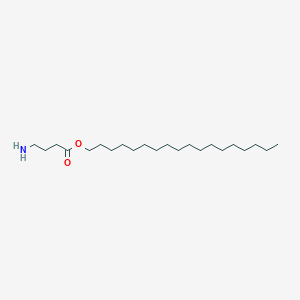
![1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14325394.png)
![4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride](/img/structure/B14325396.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14325411.png)

![6-[(Oxan-2-yl)oxy]hexyl octanoate](/img/structure/B14325437.png)
![Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane](/img/structure/B14325439.png)
